1-(1-Methyl-1h-imidazol-2-yl)pyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
imidazole , belongs to the class of five-membered heterocyclic compounds. It consists of three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. Imidazole plays a crucial role in various natural products, including histidine, purine, histamine, and DNA-based structures. Its unique properties make it an essential building block for drug development .
Vorbereitungsmethoden
Synthetic Routes:: Several synthetic routes lead to imidazole synthesis. One common method involves the reaction of glyoxal and ammonia, which was the first reported synthesis. Additionally, imidazole can be prepared through cyclization of α,β-unsaturated aldehydes or ketones with ammonia. Other approaches include the Debus-Radziszewski reaction and the Delepine reaction .
Industrial Production:: Imidazole is industrially produced through the Debus-Radziszewski reaction, which involves the condensation of glyoxal with ammonia. This method yields high-quality imidazole for various applications .
Analyse Chemischer Reaktionen
Imidazole undergoes diverse chemical reactions:
Oxidation: Imidazole can be oxidized to imidazole-2-carboxylic acid.
Reduction: Reduction of imidazole leads to 1,2-dihydroimidazole.
Substitution: Imidazole derivatives can undergo nucleophilic substitution reactions.
Common Reagents and Conditions: Reagents like sodium hydroxide, hydrogen peroxide, and various metal catalysts are used in these reactions.
Major Products: The products depend on the specific reaction conditions and substituents.
Wissenschaftliche Forschungsanwendungen
Imidazole finds applications in:
Chemistry: As a versatile building block for drug synthesis.
Biology: In the study of enzyme active sites due to its coordination properties.
Medicine: Imidazole-containing drugs include antifungal agents (e.g., clotrimazole), antiprotozoals (e.g., metronidazole), and antiulcer drugs (e.g., omeprazole).
Industry: Used in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of imidazole’s effects varies depending on the specific compound. it often interacts with molecular targets, such as enzymes or receptors, modulating biological processes. Further research is needed to fully elucidate its mechanisms .
Vergleich Mit ähnlichen Verbindungen
Imidazole’s uniqueness lies in its broad applicability across different fields. Similar compounds include benzimidazole, pyrazole, and triazole, but imidazole’s distinct properties set it apart .
Eigenschaften
Molekularformel |
C8H14N4 |
---|---|
Molekulargewicht |
166.22 g/mol |
IUPAC-Name |
1-(1-methylimidazol-2-yl)pyrrolidin-3-amine |
InChI |
InChI=1S/C8H14N4/c1-11-5-3-10-8(11)12-4-2-7(9)6-12/h3,5,7H,2,4,6,9H2,1H3 |
InChI-Schlüssel |
XWLOZVSEQFNLKV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=CN=C1N2CCC(C2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.